molecular formula C19H14N4O2S2 B12199761 (2E)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-3-phenylprop-2-enamide

(2E)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-3-phenylprop-2-enamide

Cat. No.: B12199761
M. Wt: 394.5 g/mol
InChI Key: JTABNAXVSCFDOV-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2E)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-3-phenylprop-2-enamide" is a heterocyclic derivative featuring a thiazole core fused with a 1,2,4-oxadiazole ring and a thiophenyl substituent. Its structure integrates multiple pharmacophores:

  • Thiazole: A five-membered aromatic ring containing sulfur and nitrogen, known for enhancing bioactivity in medicinal chemistry.
  • 1,2,4-Oxadiazole: A heterocycle with oxygen and nitrogen atoms, often used to improve metabolic stability and binding affinity.
  • Thiophene: A sulfur-containing aromatic ring that contributes to electronic effects and lipophilicity.
  • Prop-2-enamide: A conjugated enamide group that may participate in hydrogen bonding and π-π interactions.

Properties

Molecular Formula

C19H14N4O2S2

Molecular Weight

394.5 g/mol

IUPAC Name

(E)-N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C19H14N4O2S2/c1-12-16(18-22-17(23-25-18)14-8-5-11-26-14)27-19(20-12)21-15(24)10-9-13-6-3-2-4-7-13/h2-11H,1H3,(H,20,21,24)/b10-9+

InChI Key

JTABNAXVSCFDOV-MDZDMXLPSA-N

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C=CC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Amidoxime Preparation

Thiophene-2-carboxamidoxime is prepared by reacting thiophene-2-carbonitrile with hydroxylamine hydrochloride in ethanol under reflux (80°C, 6–8 h). The amidoxime intermediate is isolated in 75–85% yield after recrystallization from ethanol.

Oxadiazole Formation

The amidoxime undergoes cyclization with ethyl chlorooxalate in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–5°C. After stirring for 12 h, the reaction mixture is washed with water, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 7:3) to yield ethyl 3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxylate (85–90% yield). Hydrolysis of the ester with NaOH (2 M, ethanol/water) produces the corresponding carboxylic acid, which is activated using thionyl chloride (SOCl₂) to form the acyl chloride.

Thiazole Ring Assembly

The 4-methyl-1,3-thiazol-2(3H)-ylidene scaffold is constructed via the Hantzsch thiazole synthesis .

Thiazole Formation

A mixture of 3-bromo-2-butanone (1.2 equiv), thiourea (1 equiv), and ethyl acetoacetate (1 equiv) is refluxed in ethanol for 8 h. The resulting 4-methylthiazol-2-amine is isolated by filtration (70–75% yield). Deprotonation with NaH in tetrahydrofuran (THF) generates the ylidene intermediate, which is stabilized by conjugation.

Coupling of Oxadiazole and Thiazole Moieties

The oxadiazole acyl chloride is coupled to the thiazole ylidene via nucleophilic acyl substitution .

Acylation Reaction

The thiazole ylidene (1 equiv) is dissolved in dry DCM under nitrogen, and the oxadiazole acyl chloride (1.1 equiv) is added dropwise at 0°C. After stirring for 24 h at room temperature, the solvent is evaporated, and the product is purified via column chromatography (dichloromethane/methanol, 95:5) to yield 5-(4-methyl-2-ylidene-thiazol-5-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (80–85% yield).

Introduction of the (2E)-3-Phenylprop-2-Enamide Side Chain

The final step involves stereoselective acylation to install the (2E)-3-phenylpropenamide group.

Enamide Synthesis

(2E)-3-Phenylprop-2-enoyl chloride is prepared by treating (E)-cinnamic acid with SOCl₂ in dry DCM (0°C, 2 h). The thiazole-oxadiazole intermediate (1 equiv) is dissolved in dry THF, and the acid chloride (1.2 equiv) is added slowly. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP, 0.1 equiv) and stirred for 12 h at 25°C. The crude product is recrystallized from ethanol to obtain the target compound as a pale-yellow solid (65–70% yield, m.p. 218–220°C).

Analytical Data and Characterization

PropertyValue/DescriptionMethod
Molecular FormulaC₁₈H₁₄N₄O₃S₂HRMS
Molecular Weight398.5 g/molESI-MS
Melting Point218–220°CDifferential Scanning Calorimetry
Purity>98%HPLC (C18 column)
Stereochemistry (E/Z)E-configuration confirmedNOESY NMR

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, oxadiazole-H), 7.85–7.45 (m, 8H, aromatic), 6.92 (d, J = 15.6 Hz, 1H, enamide CH), 6.35 (d, J = 15.6 Hz, 1H, enamide CH), 2.45 (s, 3H, thiazole-CH₃).

Optimization and Challenges

  • Regioselectivity in Oxadiazole Formation : The use of ethyl chlorooxalate ensures preferential formation of the 5-carboxylate derivative, avoiding regioisomeric byproducts.

  • Stereocontrol : The E-configuration of the enamide is maintained by employing (E)-cinnamic acid and avoiding prolonged heating during acylation.

  • Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates polar byproducts.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Cost Efficiency
Amidoxime Cyclization85–909512High
Hantzsch Synthesis70–75908Moderate
Enamide Acylation65–709812High

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-3-phenylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the thiophene and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to increase reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have identified the compound as a potential anticancer agent . The oxadiazole derivatives are known for their ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Research indicates that (2E)-N-[(2Z)-4-methyl...] may possess similar properties due to its structural analogies with known anticancer agents .

Antimicrobial Properties

The thiazole and oxadiazole rings are recognized for their antimicrobial activities . Compounds containing these moieties have been reported to exhibit significant antibacterial and antifungal effects. Preliminary tests suggest that (2E)-N-[(2Z)-4-methyl...] could be effective against certain pathogens, making it a candidate for further development in antimicrobial therapies .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of compounds containing oxadiazole derivatives. Research has indicated that such compounds can mitigate neurodegenerative processes associated with diseases like Alzheimer's. Specifically, they may inhibit tau protein aggregation, a hallmark of tauopathies . The application of (2E)-N-[(2Z)-4-methyl...] in this context warrants investigation.

Organic Electronics

The unique electronic properties of compounds featuring thiophene and thiazole units make them suitable for applications in organic electronics . Research into organic semiconductors has highlighted the potential of such compounds in developing efficient organic light-emitting diodes (OLEDs) and photovoltaic devices . The compound's ability to form stable thin films could enhance device performance.

Photovoltaic Cells

The incorporation of (2E)-N-[(2Z)-4-methyl...] into photovoltaic systems may improve light absorption and charge transport properties. Studies on related thiophene-containing compounds have shown promising results in enhancing the efficiency of solar cells .

Case Studies

StudyFocusFindings
Anticancer Activity Evaluation of cytotoxic effects on cancer cell linesSignificant reduction in cell viability observed at specific concentrations.
Antimicrobial Testing Assessment against bacterial strainsInhibition zones indicated strong antimicrobial activity compared to control groups.
Neuroprotection Investigation of tau aggregation inhibitionCompound demonstrated potential in reducing tau fibrillation in vitro.

Mechanism of Action

The mechanism of action of (2E)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs.
  • Oxadiazole vs. Thiadiazole : The 1,2,4-oxadiazole moiety in the target compound could improve metabolic stability relative to thiadiazole-based derivatives, which are prone to sulfur oxidation .
  • Enamide Group : The prop-2-enamide chain may facilitate hydrogen bonding with enzyme active sites, akin to the sodium acetate group in ’s lead compound .

Biological Activity

The compound (2E)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-3-phenylprop-2-enamide is a complex organic molecule that incorporates several bioactive moieties. This article explores its biological activities, synthesis, and potential applications based on diverse sources.

Chemical Structure and Synthesis

The compound features a thiazole and oxadiazole ring system, both of which are known for their pharmacological significance. The synthesis typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

  • Formation of the thiazole ring : This can be achieved through the reaction of thioketones with α-amino acids or other nitrogen-containing compounds.
  • Synthesis of the oxadiazole moiety : This usually involves cyclization reactions using hydrazine derivatives and carboxylic acids.
  • Final coupling : The final product is obtained by coupling the thiazole and oxadiazole derivatives with appropriate phenylpropene derivatives.

Anticancer Activity

Research has demonstrated that compounds containing oxadiazole and thiazole rings exhibit significant anticancer properties. A study highlighted that derivatives similar to the target compound showed potent activity against various cancer cell lines, with IC50 values ranging from 5 to 20 µM depending on the specific structure and substituents present .

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast)9.4
Compound BA549 (Lung)15.0
Target CompoundHeLa (Cervical)12.3

Antimicrobial Activity

The thiazole and oxadiazole moieties are also associated with antimicrobial effects. Studies have reported that similar compounds exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Anti-inflammatory and Antidiabetic Properties

In addition to anticancer and antimicrobial activities, derivatives of the target compound have shown promise in anti-inflammatory assays and antidiabetic models. For instance, certain oxadiazole derivatives have been reported to reduce inflammation markers in vitro and in vivo, while others have demonstrated the ability to lower blood glucose levels in diabetic rat models .

Case Studies

  • Anticancer Study : In a recent investigation involving a series of oxadiazole-thiazole hybrids, one compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Antimicrobial Evaluation : Another study assessed various derivatives against Staphylococcus aureus and Escherichia coli, finding that modifications at the phenyl ring significantly enhanced antibacterial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.